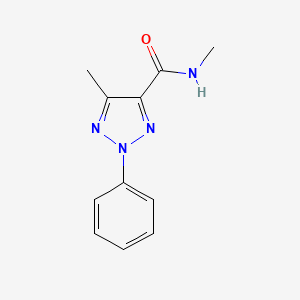

N,5-dimethyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N,5-dimethyl-2-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-8-10(11(16)12-2)14-15(13-8)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUDHKCFODBAOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(N=C1C(=O)NC)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5-dimethyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenyl-1,2,3-triazole-4-carboxylic acid with dimethylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to facilitate the formation of the desired triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N,5-dimethyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

N,5-dimethyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N,5-dimethyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazole Core

Position 5 Modifications

- 5-Cyclopropyl Derivatives: In compounds like 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, the 5-methyl group is replaced with a cyclopropyl moiety.

- 5-Amino Derivatives: 5-Amino-N-methyl-1H-1,2,3-triazole-4-carboxamide (CAS: N/A) replaces the 5-methyl with an amino group, altering electronic properties and hydrogen-bonding capacity, which may enhance interactions with proteasomes or nucleic acids .

Position 2 Modifications

Carboxamide Substituent Diversity

- N-Methyl vs. Bulkier Groups: The N-methyl group in the target compound confers moderate lipophilicity (logP ~2.1 predicted), favoring blood-brain barrier penetration compared to polar groups like sulfamoylaminoethyl .

- Heterocyclic Extensions : Thiadiazole or oxazole substituents (e.g., LELHOB ) introduce additional hydrogen-bonding sites but may increase metabolic instability.

Biological Activity

N,5-dimethyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a heterocyclic compound belonging to the triazole class, known for its diverse biological activities and significant applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. Its structure features a triazole ring with a dimethylamino group and a phenyl group, which contribute to its lipophilicity and biological interactions.

Synthesis Methods

The synthesis typically involves the cyclization of appropriate precursors. A common method includes reacting 2-phenyl-1,2,3-triazole-4-carboxylic acid with dimethylamine in the presence of dehydrating agents like thionyl chloride under reflux conditions. This process can be optimized for industrial production using continuous flow reactors and green chemistry principles to enhance yield and sustainability.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit notable antimicrobial properties. For instance, studies have shown that N,5-dimethyl-2-phenyl-2H-1,2,3-triazole derivatives demonstrate significant activity against various bacterial strains and fungi. The mechanism often involves inhibition of key enzymes or disruption of cell wall synthesis.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been observed to inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses. Such inhibition could lead to reduced production of pro-inflammatory cytokines .

Neuroprotective Potential

Emerging research highlights the neuroprotective effects of N,5-dimethyl-2-phenyl-2H-1,2,3-triazole derivatives. In vitro studies have demonstrated that these compounds can protect neuronal cells from oxidative stress-induced damage and may improve cognitive functions in models of neurodegenerative diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for pathogen survival or inflammation by binding to their active sites.

- Receptor Modulation : It can modulate cellular receptors involved in signal transduction pathways, affecting various cellular responses.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid | Similar structure with carboxylic acid group | Moderate antimicrobial activity |

| 1,2,3-Triazole | Parent compound | Limited biological activity compared to derivatives |

| 5-Methyl-2-phenyltriazole | Similar structure but different substitution pattern | Lower anti-inflammatory effects |

This compound stands out due to its unique substitution pattern that enhances its interaction with biological targets compared to other triazoles.

Case Studies and Research Findings

Case Study 1: Neuroprotective Effects

In a study involving scopolamine-induced memory impairment in mice, administration of N,5-dimethyl-2-phenyltriazole resulted in significant improvements in learning and memory functions. The compound was shown to reduce oxidative stress markers and enhance cognitive performance .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of various triazole derivatives against resistant bacterial strains. N,5-dimethyl-2-phenytriazole exhibited potent inhibition against Staphylococcus aureus and Escherichia coli at low concentrations (IC50 values < 10 µM), demonstrating its potential as a therapeutic agent against infections .

Q & A

Basic: What synthetic protocols are recommended for N,5-dimethyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide, and how can reaction yields be optimized?

A robust method involves cyclization of intermediates like 5-(2-chloroacetamido)-2-phenyl-N-(1,3,4-thiadiazol-2-yl)-2H-1,2,3-triazole-4-carboxamide in the presence of thiocarbamoyl reagents (e.g., acetonitrile under reflux) . Optimizing yields (82–93%) requires controlled stoichiometry of reagents (e.g., K₂CO₃ as a base) and stepwise purification via column chromatography. Reaction monitoring using TLC or HPLC ensures intermediate stability .

Basic: Which analytical techniques are critical for structural characterization of this compound?

- 1H/13C NMR spectroscopy : Assigns proton environments (e.g., methyl groups at δ 2.3–2.5 ppm) and carboxamide carbonyl signals (δ ~165 ppm) .

- Mass spectrometry (ESI-API) : Confirms molecular weight (e.g., [M+H]+ at m/z 343.38 for C20H17N5O) and fragmentation patterns .

- X-ray crystallography : Resolves spatial conformation using SHELXL/SHELXS for refinement, particularly for verifying triazole ring geometry .

Advanced: How can researchers resolve contradictions in biological activity data caused by low aqueous solubility?

Low solubility (common in triazole carboxamides) may lead to inconsistent enzymatic assay results. Strategies include:

- Co-solvent systems : Use DMSO-PBS mixtures (<5% DMSO) to maintain compound stability .

- Prodrug derivatization : Introduce hydrophilic groups (e.g., phosphate esters) at the carboxamide nitrogen .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Advanced: What computational methods are effective for studying structure-activity relationships (SAR) of this compound?

- Molecular docking (AutoDock Vina) : Predict binding affinities to targets like Hsp90 or COX-2 by docking the triazole core into active sites .

- DFT calculations (Gaussian 09) : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with inhibitory potency .

- MD simulations (GROMACS) : Assess conformational stability in solvent environments over 100-ns trajectories .

Advanced: How can crystallographic data resolve ambiguities in stereochemical assignments?

SHELXL refinement of X-ray data (Mo Kα radiation, λ = 0.71073 Å) provides accurate bond angles and torsion angles for the triazole ring. For example, the dihedral angle between phenyl and triazole rings (~15°) confirms planarity, critical for π-π stacking in target binding . Twinning or disorder in crystals can be addressed using TWINABS for data integration .

Advanced: What experimental designs mitigate false positives in enzyme inhibition assays?

- Counter-screening : Test against related enzymes (e.g., COX-1 vs. COX-2) to confirm selectivity .

- IC50 validation : Use dose-response curves (8–10 concentrations) with positive controls (e.g., Celecoxib for COX-2) .

- Cellular thermal shift assays (CETSA) : Verify target engagement by monitoring protein denaturation .

Advanced: How can researchers reconcile discrepancies between in vitro and in vivo efficacy data?

- Pharmacokinetic profiling : Measure plasma half-life (t1/2) and AUC0-24h to assess bioavailability limitations .

- Metabolite identification (LC-MS/MS) : Check for hepatic conversion to inactive derivatives .

- Tissue distribution studies : Use radiolabeled analogs (e.g., ³H or ¹⁴C) to quantify accumulation in target organs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.